1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride
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Overview
Description
1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride typically involves the reaction of benzothiazole derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 5-bromo-2-aminobenzothiazole with ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives with different functional groups .
Scientific Research Applications
1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d]thiazol-2-yl)ethanamine hydrochloride
- 2-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride
Uniqueness
1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H11ClN2S |
---|---|
Molecular Weight |
214.72 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-6(10)7-2-3-9-8(4-7)11-5-12-9;/h2-6H,10H2,1H3;1H |
InChI Key |
FVHVRKNBSYUPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=N2)N.Cl |
Origin of Product |
United States |
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